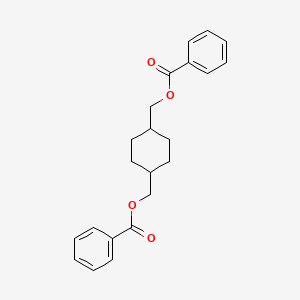

1,4-Cyclohexanedimethanol, dibenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(benzoyloxymethyl)cyclohexyl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4/c23-21(19-7-3-1-4-8-19)25-15-17-11-13-18(14-12-17)16-26-22(24)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPZXHCZKMFVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041251 | |

| Record name | 1,4-Cyclohexanedimethanol, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,4-Cyclohexanedimethanol, 1,4-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35541-81-2 | |

| Record name | Benzoflex 352 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35541-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(benzoyloxymethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035541812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedimethanol, 1,4-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-1,4-dimethylcyclohexyl dibenzoate; trans-1,4-dimethylcyclohexyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanedimethanol, 1,4-dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(BENZOYLOXYMETHYL)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NU241ECAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Cyclohexanedimethanol, Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Cyclohexanedimethanol (B133615), dibenzoate, a significant compound in various industrial applications. The document details the core synthesis mechanism, presents quantitative data from experimental findings, and outlines detailed protocols for its preparation.

Core Synthesis Mechanism: Fischer-Speier Esterification

The primary route for synthesizing 1,4-Cyclohexanedimethanol, dibenzoate is through the Fischer-Speier esterification of 1,4-Cyclohexanedimethanol (CHDM) with two equivalents of benzoic acid.[1] This acid-catalyzed reaction is a well-established method for producing esters. The overall reaction is depicted below:

Overall Reaction:

The reaction proceeds in a stepwise manner, with the esterification of the two hydroxyl groups of CHDM occurring sequentially. The mechanism for the esterification of a single hydroxyl group is as follows:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid or phosphoric acid, protonates the carbonyl oxygen of benzoic acid, increasing the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic Attack: The alcohol oxygen of 1,4-Cyclohexanedimethanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the mono-ester and regenerate the acid catalyst.

This process is then repeated for the second hydroxyl group of the 1,4-cyclohexanedimethanol mono-benzoate intermediate to form the final product, this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

References

An In-Depth Technical Guide to the Fischer-Speier Esterification of 1,4-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer-Speier esterification of 1,4-cyclohexanedimethanol (B133615), a critical reaction for synthesizing various diesters utilized in polymer chemistry, plasticizer manufacturing, and as building blocks in drug development. This document details the reaction mechanism, experimental protocols, and quantitative data derived from scientific literature.

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a symmetrical diol valued for the rigidity and stability its cyclohexane (B81311) ring imparts to polymer backbones and other molecular structures. The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction that converts carboxylic acids and alcohols into esters. When applied to a diol like CHDM, this reaction can proceed to form a di-ester, effectively capping both hydroxyl groups. The resulting 1,4-bis(alkanoyloxymethyl)cyclohexane compounds have applications as non-phthalate plasticizers, specialty polymer monomers, and intermediates in the synthesis of complex molecules.

The reaction is an equilibrium process, and to achieve high yields of the di-ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of the carboxylic acid or by removing water as it is formed during the reaction, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.

Reaction Mechanism and Logical Workflow

The Fischer-Speier esterification of 1,4-cyclohexanedimethanol proceeds through a series of protonation and nucleophilic acyl substitution steps, occurring at both hydroxyl groups. The overall workflow from reactants to purified product is also outlined.

Reaction Mechanism

The mechanism involves the acid-catalyzed activation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester. This process occurs sequentially at both alcohol functionalities of the CHDM molecule.

Spectroscopic data of 1,4-Cyclohexanedimethanol, dibenzoate

An In-depth Technical Guide on the Spectroscopic Data of 1,4-Cyclohexanedimethanol, dibenzoate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a versatile solid polyol benzoate (B1203000) modifier used in a wide range of polymer systems.[1] The information is intended for researchers, scientists, and drug development professionals, offering detailed data presentation and experimental protocols. This compound, with the chemical formula C₂₂H₂₄O₄ and a molecular weight of approximately 352.43 g/mol , exists as cis and trans isomers, which can influence the physical properties of the final polymers it is incorporated into.[2]

Spectroscopic Data

The structural elucidation and characterization of this compound are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the molecular structure and determining the isomeric ratio (cis/trans) of the compound.

¹H NMR Spectroscopy: Proton NMR provides distinct signals for the different protons within the molecule. The aromatic protons of the benzoate groups are typically observed in the downfield region, while the methylene (B1212753) protons adjacent to the ester oxygen atoms appear further upfield.[2] The chemical shifts and coupling constants of the cyclohexyl ring protons can vary subtly between the cis and trans isomers due to their different spatial orientations.[2]

¹³C NMR Spectroscopy: Carbon NMR complements the proton NMR data, providing information about the carbon skeleton.[2] Key signals include the ester carbonyl carbon and the methylene carbons attached to the oxygen atoms.[2] The different symmetries of the cis and trans isomers result in distinct sets of signals for the cyclohexane (B81311) ring carbons, which allows for the determination of the isomeric composition.[2]

Table 1: Typical NMR Chemical Shifts for this compound

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.8–8.1 | - |

| Methylene Protons (–CH₂O–) | 3.8–4.2 | 65–70 |

| Ester Carbonyl Carbon | - | ~167 |

| Data is based on typical values for benzoate esters and substituted cyclohexanes.[2] |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₄O₄ |

| Average Mass | 352.43 g/mol |

| Monoisotopic Mass | 352.167459 g/mol |

| Expected Molecular Ion Peak [M]⁺ | m/z 352 |

| Source: Benchchem[2] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule, particularly the ester group. The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester carbonyl group, typically in the range of 1725-1700 cm⁻¹. Other characteristic peaks would include C-O stretching and C-H stretching from the aromatic and aliphatic portions of the molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Synthesis of this compound

The primary method for synthesizing this compound is through a Fischer-Speier esterification reaction.[2]

-

Reactants: 1,4-Cyclohexanedimethanol (CHDM) and two equivalents of benzoic acid are used as the starting materials.[2]

-

Catalyst: A strong acid catalyst, such as sulfuric acid or phosphoric acid, is required.[2]

-

Procedure: a. The alcohol (CHDM) and carboxylic acid (benzoic acid) are combined in a round-bottom flask.[3] b. The acid catalyst is added dropwise to the mixture while stirring.[3] c. The reaction mixture is heated under reflux for a specified period, typically at least 60 minutes, to drive the reaction to completion.[3] A drying tube is often used to prevent atmospheric moisture from interfering with the reaction.[3] d. After cooling, the product is isolated and purified. This often involves an extraction process to remove the excess carboxylic acid and the catalyst, followed by drying and potentially distillation or recrystallization to obtain the pure ester.[3]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,4-Cyclohexanedimethanol, Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-cyclohexanedimethanol (B133615), dibenzoate. Given the existence of cis and trans stereoisomers, this guide presents predicted spectral data for both forms to aid in their identification and characterization. The methodologies outlined herein are crucial for the structural elucidation and purity assessment of this compound in research and development settings.

Introduction

1,4-Cyclohexanedimethanol, dibenzoate is an organic molecule synthesized from 1,4-cyclohexanedimethanol and benzoic acid. The cyclohexane (B81311) ring introduces stereoisomerism, resulting in cis and trans isomers, a characteristic inherited from the 1,4-cyclohexanedimethanol starting material.[1][2][3][4] The ratio of these isomers can significantly influence the physical properties of the final product. Therefore, NMR spectroscopy is an indispensable tool for distinguishing between these isomers and quantifying their relative abundance.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts and multiplicities for the cis and trans isomers of this compound. These predictions are based on established chemical shift principles and data from analogous benzoate (B1203000) esters and substituted cyclohexanes.

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The expected multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Predicted ¹H NMR Data

| Assignment (trans-isomer) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment (cis-isomer) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-Ar (ortho) | ~8.05 | d | H-Ar (ortho) | ~8.05 | d |

| H-Ar (para) | ~7.55 | t | H-Ar (para) | ~7.55 | t |

| H-Ar (meta) | ~7.45 | t | H-Ar (meta) | ~7.45 | t |

| -CH₂-O- | ~4.1-4.3 | d | -CH₂-O- | ~4.1-4.3 | d |

| -CH- (cyclohexyl) | ~1.8-2.0 | m | -CH- (cyclohexyl) | ~1.6-1.8 | m |

| -CH₂- (cyclohexyl, axial) | ~1.0-1.2 | m | -CH₂- (cyclohexyl, axial) | ~1.4-1.6 | m |

| -CH₂- (cyclohexyl, equatorial) | ~1.9-2.1 | m | -CH₂- (cyclohexyl, equatorial) | ~1.7-1.9 | m |

Predicted ¹³C NMR Data

| Assignment (trans-isomer) | Predicted Chemical Shift (δ, ppm) | Assignment (cis-isomer) | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~166.5 | C=O (ester) | ~166.5 |

| C-Ar (ipso) | ~130.0 | C-Ar (ipso) | ~130.0 |

| C-Ar (para) | ~132.8 | C-Ar (para) | ~132.8 |

| C-Ar (ortho) | ~129.5 | C-Ar (ortho) | ~129.5 |

| C-Ar (meta) | ~128.3 | C-Ar (meta) | ~128.3 |

| -CH₂-O- | ~69-71 | -CH₂-O- | ~66-68 |

| -CH- (cyclohexyl) | ~38-40 | -CH- (cyclohexyl) | ~35-37 |

| -CH₂- (cyclohexyl) | ~29-31 | -CH₂- (cyclohexyl) | ~25-27 |

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural analysis.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Visualization of Molecular Structures and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structures of the cis and trans isomers and a typical workflow for NMR analysis.

Caption: Molecular structure of trans-1,4-cyclohexanedimethanol, dibenzoate.

Caption: Molecular structure of cis-1,4-cyclohexanedimethanol, dibenzoate.

Caption: A logical workflow for the NMR analysis of organic compounds.

Discussion of Expected Spectral Features

The primary difference in the NMR spectra of the cis and trans isomers arises from the different spatial orientations of the dibenzoate substituents on the cyclohexane ring.

-

¹H NMR: In the trans isomer, the two -CH₂-O- groups are in a diaxial or diequatorial orientation in the chair conformation, leading to a more symmetric environment. The cis isomer, with one axial and one equatorial substituent, is less symmetric. This difference in symmetry will primarily affect the chemical shifts and coupling constants of the cyclohexyl protons. The axial and equatorial protons on the cyclohexane ring will exhibit distinct chemical shifts, with the equatorial protons generally appearing at a lower field (higher ppm) than the axial protons. The coupling constants between adjacent protons will also differ, providing further structural information.

-

¹³C NMR: The difference in symmetry between the cis and trans isomers will also be reflected in the ¹³C NMR spectra. Due to the less symmetric nature of the cis isomer, it is possible that some of the cyclohexane carbons that are equivalent in the trans isomer may become non-equivalent, potentially leading to a greater number of signals or broadened signals for the cyclohexyl carbons in the cis isomer's spectrum. The chemical shifts of the -CH₂-O- and the cyclohexyl carbons are expected to be the most affected by the change in stereochemistry.

By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C NMR spectra, researchers can confidently distinguish between the cis and trans isomers of this compound and determine the isomeric ratio in a given sample.

References

- 1. researchgate.net [researchgate.net]

- 2. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 3. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]

Spectroscopic Analysis of 1,4-Cyclohexanedimethanol, dibenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 1,4-Cyclohexanedimethanol (B133615), dibenzoate using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details experimental protocols, presents key spectral data, and offers an interpretation of the vibrational modes for the characterization of this compound, which is utilized as a non-phthalate plasticizer and polymer modifier.

Introduction to Vibrational Spectroscopy of 1,4-Cyclohexanedimethanol, dibenzoate

This compound is a diester synthesized from 1,4-cyclohexanedimethanol and benzoic acid. Its molecular structure, consisting of a cyclohexane (B81311) ring, two ester linkages, and two phenyl groups, gives rise to a characteristic vibrational spectrum. Both FTIR and Raman spectroscopy are powerful non-destructive techniques for elucidating the molecular structure and identifying the functional groups present in the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the vibrational modes of polar bonds. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, offering insights into the vibrations of non-polar bonds and symmetric functional groups. Together, these complementary techniques enable a thorough characterization of the material.

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of this compound are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Spatula and weighing paper

-

Sample: this compound (solid)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the solid this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to obtain a fine, homogeneous powder.

-

Transfer the powdered mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Perform a background scan to measure the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the prepared KBr pellet into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typical parameters are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

-

-

-

Data Processing and Analysis:

-

The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with the vibrational frequencies of known functional groups to confirm the molecular structure.

-

Raman Spectroscopy

The following outlines a general procedure for the acquisition of a Raman spectrum of a solid organic compound.

Instrumentation:

-

Raman Spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

-

Sample holder (e.g., microscope slide)

-

Detector (e.g., CCD camera)

Procedure:

-

Sample Preparation:

-

Place a small amount of the solid this compound sample onto a clean microscope slide.

-

-

Instrument Setup and Calibration:

-

Turn on the laser and allow it to stabilize.

-

Calibrate the spectrometer using a known standard (e.g., silicon wafer).

-

-

Sample Analysis:

-

Place the sample slide on the microscope stage.

-

Focus the laser onto the sample using the microscope objective.

-

Acquire the Raman spectrum. Typical parameters may include:

-

Laser Power: 10-50 mW (adjusted to avoid sample degradation)

-

Exposure Time: 1-10 seconds

-

Number of Accumulations: 5-10

-

Spectral Range: 200 cm⁻¹ to 3500 cm⁻¹

-

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction on the acquired spectrum.

-

Identify and label the characteristic Raman shifts.

-

Spectroscopic Data and Interpretation

FTIR Spectral Data

The FTIR spectrum is expected to be dominated by strong absorptions from the ester and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2950 - 2850 | Medium-Strong | C-H stretching (aliphatic - cyclohexane) |

| ~1720 | Strong | C=O stretching (ester carbonyl) |

| ~1600, ~1450 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1450 | Medium | CH₂ scissoring (cyclohexane) |

| ~1270 | Strong | C-O stretching (ester, asymmetric) |

| ~1120 | Strong | C-O stretching (ester, symmetric) |

| ~710 | Strong | C-H out-of-plane bending (aromatic, monosubstituted) |

Note: This data is predictive and based on characteristic group frequencies. The presence of an FTIR spectrum for "1,4-Cyclohexanedimethanol dibenzoate, mixture of cis and trans" in the SpectraBase database (sourced from Sigma-Aldrich) confirms the availability of experimental data, though it is not publicly accessible.

Raman Spectral Data

The Raman spectrum is expected to show strong signals for the non-polar and symmetric vibrations of the aromatic rings and the cyclohexane backbone.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | C-H stretching (aromatic) |

| ~2940 | Strong | C-H stretching (aliphatic - cyclohexane) |

| ~1720 | Weak | C=O stretching (ester carbonyl) |

| ~1600 | Strong | C=C stretching (aromatic ring) |

| ~1450 | Medium | CH₂ bending (cyclohexane) |

| ~1000 | Strong | Ring breathing mode (aromatic) |

| ~800 | Medium | Ring breathing mode (cyclohexane) |

Note: This data is predictive based on the analysis of similar aromatic esters. The C=O stretch is typically weaker in Raman compared to FTIR, while the aromatic ring vibrations are often stronger.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for FTIR and Raman analysis.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the structural characterization of this compound. The combination of these techniques provides a detailed vibrational fingerprint of the molecule, confirming the presence of key functional groups such as the ester carbonyl, aromatic rings, and the aliphatic cyclohexane core. The provided experimental protocols and expected spectral data serve as a valuable resource for researchers and professionals engaged in the analysis and quality control of this important industrial chemical. Further investigation to obtain and publish a complete experimental Raman spectrum would be beneficial for the scientific community.

A Technical Guide to the Thermal Properties of 1,4-Cyclohexanedimethanol, Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB), a non-phthalate plasticizer and polymer modifier. The information herein is compiled for use by researchers, scientists, and professionals in drug development and material science, focusing on data obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction to this compound

This compound is a solid plasticizer utilized to enhance the performance of a variety of polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and polyurethanes. Its incorporation into polymer matrices can improve stability, toughness, hardness, and strength. Understanding the thermal properties of CHDM-DB is crucial for its application in processes such as hot-melt extrusion and for predicting the thermal stability of the final products.

Quantitative Thermal Analysis Data

While specific experimental data from DSC and TGA analyses for this compound is not extensively available in publicly accessible literature, this guide provides known values and outlines the protocols to obtain further characterization.

| Thermal Property | Value | Method |

| Melting Range | 117 - 118 °C[1] | DSC |

| Enthalpy of Fusion (ΔHf) | Data not available | DSC |

| Glass Transition Temp. (Tg) | Data not available | DSC |

| Onset of Decomposition (Td) | Data not available | TGA |

| Peak Decomposition Temp. | Data not available | TGA |

| Percent Weight Loss at Td | Data not available | TGA |

Experimental Protocols

The following are detailed methodologies for conducting DSC and TGA experiments to characterize the thermal properties of this compound. These protocols are based on standard practices for the analysis of solid organic compounds and plasticizers.[2][3][4]

3.1 Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point, enthalpy of fusion, and glass transition temperature of this compound.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid this compound into an aluminum DSC pan. The pan is then hermetically sealed.

-

Experimental Conditions:

-

Purge Gas: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 200 °C at 10 °C/min.

-

Hold at 200 °C for 2 minutes to erase thermal history.

-

Cool down to 25 °C at 10 °C/min.

-

Ramp up again to 250 °C at 10 °C/min.

-

-

-

Data Analysis: The melting temperature (Tm) is determined as the peak of the endothermic melting event on the second heating scan. The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.

3.2 Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and decomposition profile of this compound.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 10-15 mg of the solid this compound into a ceramic TGA pan.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or air, at a flow rate of 50 mL/min, to simulate inert or oxidative conditions, respectively.

-

Heating Rate: 10 °C/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at 10 °C/min.

-

-

-

Data Analysis: The onset of decomposition is determined from the temperature at which a significant weight loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve). The percentage of weight loss at different temperature intervals is also recorded.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC and TGA.

Caption: Workflow for DSC and TGA analysis of CHDM-DB.

Logical Relationships in Thermal Property Determination

The following diagram illustrates the relationship between the experimental techniques and the thermal properties determined.

Caption: Relationship between techniques and properties.

References

- 1. 1,4-Cyclohexanedimethanol dibenzoate - TRIGON Chemie [trigon-chemie.com]

- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 3. azom.com [azom.com]

- 4. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

An In-depth Technical Guide to the Cis/Trans Isomerism of 1,4-Cyclohexanedimethanol Dibenzoate and Its Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomerism in 1,4-cyclohexanedimethanol (B133615) dibenzoate, a non-phthalate plasticizer with growing applications in various industries, including materials science and potentially pharmaceuticals. The document details the synthesis, separation, and characterization of the cis and trans isomers, along with a comparative analysis of their physical properties. Furthermore, it explores the effects of this stereoisomerism on the properties of polymers in which it is used and discusses the potential implications for drug development, particularly in the context of drug delivery systems. Detailed experimental protocols and data are presented to facilitate further research and application.

Introduction

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a crucial monomer in the synthesis of high-performance polyesters and polyurethanes.[1] The cyclohexane (B81311) ring imparts rigidity and thermal stability to the polymer backbone, while the two primary hydroxyl groups provide reactive sites for polymerization.[1] CHDM exists as a mixture of two stereoisomers: cis and trans. The spatial arrangement of the hydroxymethyl groups relative to the cyclohexane ring significantly influences the physical properties of the diol and, consequently, the polymers derived from it.[2]

When esterified with benzoic acid, 1,4-cyclohexanedimethanol forms 1,4-cyclohexanedimethanol dibenzoate, a versatile plasticizer.[3] This guide focuses on the cis/trans isomerism of this dibenzoate derivative, exploring its synthesis, the distinct properties of each isomer, and the effects of their stereochemistry on various applications.

Synthesis and Isomer Separation

The synthesis of 1,4-cyclohexanedimethanol dibenzoate is typically achieved through the esterification of 1,4-cyclohexanedimethanol with benzoic acid or a more reactive derivative like benzoyl chloride.[3][4] The resulting product is a mixture of the cis and trans isomers, mirroring the isomer ratio of the starting diol.

General Synthesis of 1,4-Cyclohexanedimethanol Dibenzoate

A common method involves the reaction of 1,4-cyclohexanedimethanol with an excess of benzoic acid in the presence of an acid catalyst, such as polyphosphoric acid, at elevated temperatures (100-160 °C).[3] The water generated during the reaction is removed to drive the equilibrium towards the formation of the diester.[3] The crude product can then be purified by vacuum distillation.[3]

Alternatively, for a laboratory-scale synthesis under milder conditions, benzoyl chloride can be used as the acylating agent in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521) (Schotten-Baumann reaction), in a suitable solvent like dichloromethane.[4]

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of 1,4-cyclohexanedimethanol dibenzoate can be achieved through fractional crystallization, exploiting the differences in their physical properties, such as melting point and solubility. This principle is also applied to the separation of the precursor diols.[5]

A key strategy for obtaining the pure dibenzoate isomers is to first separate the cis and trans isomers of 1,4-cyclohexanedimethanol. The trans isomer of the diol, being more symmetrical, has a higher melting point and is less soluble in certain solvents than the cis isomer, facilitating its separation by crystallization.[5] Once the pure diol isomers are obtained, they can be individually esterified to yield the corresponding pure cis or trans dibenzoate.

Physicochemical Properties of Cis and Trans Isomers

The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates the overall shape and packing efficiency of the molecules, leading to distinct physical properties for the cis and trans isomers.

Table 1: Comparison of Physical Properties of 1,4-Cyclohexanedimethanol (CHDM) Isomers

| Property | Cis Isomer | Trans Isomer |

| Melting Point | 43 °C[6] | 67 °C[6] |

| Boiling Point | 286 °C[6] | 283 °C[6] |

| Physical State at RT | Liquid/Low-melting solid[5] | Solid[5] |

Experimental Protocols

Synthesis of trans-1,4-Cyclohexanedimethanol Dibenzoate

This protocol is based on the Schotten-Baumann reaction, adapted for the synthesis of the trans dibenzoate from the corresponding diol.

Workflow for Synthesis of trans-1,4-Cyclohexanedimethanol Dibenzoate

Caption: Synthesis of trans-1,4-cyclohexanedimethanol dibenzoate.

Procedure:

-

Dissolve trans-1,4-cyclohexanedimethanol (1 equivalent) and sodium hydroxide (2.2 equivalents) in water.

-

Cool the aqueous solution to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve benzoyl chloride (2.2 equivalents) in dichloromethane.

-

Add the benzoyl chloride solution dropwise to the stirred aqueous solution of the diol over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure trans-1,4-cyclohexanedimethanol dibenzoate.

Synthesis of cis-1,4-Cyclohexanedimethanol Dibenzoate

The same procedure as for the trans isomer can be followed, using cis-1,4-cyclohexanedimethanol as the starting material. Due to the likely lower melting point of the cis dibenzoate, purification may require column chromatography if recrystallization is not effective.

Analytical Separation and Characterization

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 1,4-cyclohexanedimethanol dibenzoate. A C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier can be employed.[5] While this method may not resolve the cis and trans isomers, it is suitable for purity assessment of the separated isomers. Chiral HPLC columns and method development would be necessary for the analytical separation of the isomers.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers of 1,4-disubstituted cyclohexanes. The axial and equatorial protons and carbons have distinct chemical shifts. In the trans isomer, the two hydroxymethyl groups can both be in equatorial positions in the more stable chair conformation, leading to a simpler NMR spectrum. In the cis isomer, one group will be axial and the other equatorial, resulting in a more complex spectrum due to the different magnetic environments. The coupling constants between protons on the cyclohexane ring can also provide valuable information about their relative stereochemistry.

Effects of Cis/Trans Isomerism

Effects on Polymer Properties

The stereochemistry of the 1,4-cyclohexanedimethanol moiety has a profound impact on the properties of polyesters. The trans isomer, with its linear and symmetrical structure, allows for closer chain packing and higher crystallinity in polymers. This results in polyesters with:

-

Higher melting points [8]

-

Higher glass transition temperatures (Tg) [8]

-

Increased hardness and strength [3]

Conversely, the bent structure of the cis isomer disrupts polymer chain packing, leading to more amorphous polymers with lower melting points and glass transition temperatures.[2] Therefore, by controlling the cis/trans ratio of the 1,4-cyclohexanedimethanol dibenzoate plasticizer, it is possible to tailor the physical properties of the final polymer product.

Logical Relationship of Isomer Structure to Polymer Properties

Caption: Influence of isomer structure on polymer properties.

Potential Effects in Drug Development

While direct studies on the biological effects of the individual isomers of 1,4-cyclohexanedimethanol dibenzoate are lacking, the role of stereochemistry in pharmacology is well-established. The differential spatial arrangement of functional groups can lead to significant differences in how a molecule interacts with biological targets such as enzymes and receptors.

1,4-Cyclohexanedimethanol dibenzoate is used as a plasticizer in medical devices and food contact materials, indicating its low toxicity.[9] In pharmaceutical formulations, plasticizers are used in film coatings for tablets to improve flexibility and prevent cracking.[10] The properties of the plasticizer can influence the drug release profile from these coatings.[2]

It is plausible that the cis and trans isomers of 1,4-cyclohexanedimethanol dibenzoate could have different effects on drug delivery systems:

-

Drug Release Modulation: The isomer that is more compatible with the polymer matrix of a film coating could lead to a more homogenous film with different permeability to water and the active pharmaceutical ingredient (API), thus altering the drug release rate.

-

Biocompatibility and Toxicity: Although generally considered safe, subtle differences in the interaction of the isomers with biological systems could lead to variations in their biocompatibility and toxicological profiles.

-

API-Excipient Interactions: The different shapes of the cis and trans isomers could result in differential interactions with the API, potentially affecting the stability and bioavailability of the drug.

Further research is warranted to explore these potential differences and to determine if the use of a pure isomer of 1,4-cyclohexanedimethanol dibenzoate could offer advantages in specific pharmaceutical formulations.

Conclusion

The cis/trans isomerism of 1,4-cyclohexanedimethanol dibenzoate is a critical factor that influences its physical properties and its performance as a plasticizer in polymeric materials. The trans isomer generally imparts greater rigidity, thermal stability, and crystallinity to polymers, while the cis isomer promotes amorphousness and flexibility. The ability to separate these isomers and use them in controlled ratios provides a means to tailor the properties of a wide range of materials.

For drug development professionals, while direct biological activity of these isomers has not been extensively studied, their role as excipients in drug delivery systems is an area of potential significance. The stereochemistry of the plasticizer may influence the physical properties of film coatings and, consequently, drug release kinetics. This technical guide provides the foundational knowledge of the synthesis, separation, and properties of the cis and trans isomers of 1,4-cyclohexanedimethanol dibenzoate, paving the way for further investigation into their application-specific effects.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 2. Influence of plasticizer level on the drug release from sustained release film coated and hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]

- 9. 2017erp.com [2017erp.com]

- 10. pharmasalmanac.com [pharmasalmanac.com]

Physical and chemical properties of 1,4-Cyclohexanedimethanol, dibenzoate

An In-depth Technical Guide to 1,4-Cyclohexanedimethanol (B133615), Dibenzoate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive overview of the physical, chemical, and application-based properties of 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB). This guide details its synthesis, analytical characterization, and role as a high-performance, non-phthalate plasticizer in various polymer systems.

Introduction

This compound (CAS No: 35541-81-2) is a cycloaliphatic dibenzoate ester recognized for its utility as a versatile solid plasticizer, binder, and modifier.[1][2] Synthesized from 1,4-cyclohexanedimethanol (CHDM) and benzoic acid, its structure features a central cyclohexane (B81311) ring, which imparts notable rigidity, thermal stability, and a high melting point compared to linear dibenzoate esters.[1] This compound exists as a mixture of cis and trans isomers, the ratio of which significantly influences its physical properties and performance in polymer applications.[1]

CHDM-DB is compatible with a broad range of polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), styrenics, polyvinyl acetate (PVAc), polyurethanes, and various polyesters.[1][2] Its primary function is to enhance the intrinsic properties of the host polymer, leading to marked improvements in stability, toughness, hardness, and strength.[1][3] As a non-phthalate plasticizer, it meets the growing demand for safer, high-performance alternatives in applications ranging from adhesives and coatings to food-contact polymers.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties underscore its stability and suitability for various industrial processing conditions.

| Property | Value | Source(s) |

| CAS Number | 35541-81-2 | [1][4][5][6][7][8] |

| EC Number | 416-230-3 | [4][6][7][8] |

| Molecular Formula | C₂₂H₂₄O₄ | [1][5][6] |

| Molecular Weight | 352.42 g/mol | [6][8] |

| Appearance | White to off-white crystalline powder/solid | [2][5][7] |

| Melting Range | 117 - 134 °C | [2][5][7][9] |

| Purity (as Benzoate (B1203000) Esters) | > 95% | [6][7][8] |

| Acid Value | < 8.0 mg KOH/g | [2][7] |

| Saponification Value | 303 - 320 mg KOH/g | [2][7] |

| Moisture Content | < 0.5% | [2][7] |

| Solubility | Good solubility in organic solvents (e.g., ethanol, toluene) | [5] |

| Acute Oral Toxicity (Rat) | LD₅₀ > 2000 mg/kg | [1] |

Synthesis and Manufacturing

The principal synthetic route to CHDM-DB is the direct esterification of 1,4-Cyclohexanedimethanol (CHDM) with two equivalents of benzoic acid.[1] This reaction is a classic example of Fischer-Speier esterification, which is typically acid-catalyzed.[1]

The general workflow for the synthesis involves heating the reactants in the presence of a catalyst, followed by purification. The control over the cis/trans isomer ratio, inherited from the CHDM starting material, is a critical parameter as it influences the final product's physical properties.[1]

Experimental Protocols

Synthesis Protocol (Illustrative)

This protocol is based on a patented preparation method.[3]

-

Charging the Reactor: In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and a distillation setup, add 288g (2 mol) of 1,4-cyclohexanedimethanol, 500g (4.1 mol) of benzoic acid, and 32g of an acid catalyst (e.g., sulfuric or phosphoric acid).[3]

-

Reaction: Begin heating the mixture to 130 °C with stirring. A slight reflux should be observed.[3]

-

Dehydration: Maintain the reaction for approximately 4 hours. During this time, water produced by the esterification reaction is continuously removed.[3]

-

Purification: After the reaction is complete, apply a vacuum to the system. Intensify heating to 250-260 °C at 1 kPa to distill the product, which solidifies upon cooling.[3]

-

Analysis: The resulting white solid product is analyzed for purity, typically by gas chromatography (GC).[3]

Analytical Characterization

Accurate characterization is essential for quality control and structural elucidation. Spectroscopic and chromatographic methods are indispensable for this purpose.[1]

4.2.1 Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis and for distinguishing between cis and trans isomers.[1]

-

¹H NMR: Expected peaks include δ 7.8–8.1 ppm for the aromatic protons from the benzoate groups and δ 3.8–4.2 ppm for the methylene (B1212753) protons adjacent to the ester oxygen.[1]

-

¹³C NMR: Key signals appear at approximately 167 ppm (ester carbonyl carbons) and 65–70 ppm (methylene carbons of the CHDM moiety).[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups.

4.2.2 Chromatographic Methods

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This is a suitable method for routine purity determination due to the compound's volatility and thermal stability.[10]

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL by accurately weighing the sample and dissolving it in a suitable solvent like isopropanol (B130326) or hexane. Create working standards by serial dilution.[10]

-

GC Conditions (Illustrative):

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Quantify the amount of CHDM-DB in samples using this curve.[10]

-

Applications in Polymer Science

CHDM-DB's primary role is as a polymeric modifier that enhances the performance of various systems.[1] Its cycloaliphatic structure contributes to improved thermal and mechanical properties.[1]

Key Applications:

-

Adhesives and Sealants: In hot-melt and pressure-sensitive adhesives, CHDM-DB acts as a plasticizer and modifier.[2] It can improve flow, enhance non-stick properties, and lower the glass transition temperature, resulting in improved flexibility at low temperatures.[2][11]

-

Polymer Systems: When added to polyesters, it increases stability, toughness, hardness, and strength.[1][3] In polyurethanes, it functions as a solid plasticizer that enhances tenacity and hardness.[1]

-

Coatings: It is used to enhance flexibility and film-forming properties in high-solids coatings.[9]

-

Cleaning Material: CHDM-DB is especially suited as a cleaning material for hot roll coaters used in adhesive applications.[2][7]

Safety and Handling

While CHDM-DB is not classified as hazardous for transport, proper laboratory and industrial hygiene practices should be followed.[4][6]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves and safety goggles is recommended to avoid skin and eye contact.[1][8] In case of dust formation, appropriate respiratory protection should be worn.[4]

-

Handling: Ensure good ventilation and extraction in the work area. Avoid breathing dust. Wash hands before breaks and after finishing work.[4][8]

-

Storage: Store in tightly closed containers in a cool, dry place. Avoid temperatures below 0 °C and above +50 °C.[4]

-

First Aid:

-

Skin Contact: If contact with molten product occurs, cool down immediately with cold water. Do not remove adherent product and seek medical advice.[4]

-

Eye Contact: Flush eyes with water as a precaution.[6] If contact is with hot melt, cool with water and seek medical attention.[4]

-

Ingestion: Rinse mouth with water and consult a physician.[6]

-

References

- 1. This compound | 35541-81-2 | Benchchem [benchchem.com]

- 2. 2017erp.com [2017erp.com]

- 3. CN102399147A - Preparation method of 1, 4-cyclohexanedimethanol dibenzoate - Google Patents [patents.google.com]

- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 5. chembk.com [chembk.com]

- 6. jpharmachem.com [jpharmachem.com]

- 7. 1,4-Cyclohexanedimethanol dibenzoate - TRIGON Chemie [trigon-chemie.com]

- 8. 2017erp.com [2017erp.com]

- 9. polymeradd.co.th [polymeradd.co.th]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 1,4-Cyclohexanedimethanol Dibenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-cyclohexanedimethanol (B133615) dibenzoate. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to 1,4-Cyclohexanedimethanol Dibenzoate

1,4-Cyclohexanedimethanol dibenzoate is a non-phthalate plasticizer used in a variety of polymer applications. It is a white crystalline solid at room temperature.[1] Its primary function is to increase the flexibility and durability of materials. Understanding its solubility in organic solvents is crucial for its application in coatings, adhesives, and other formulations where it needs to be dissolved to ensure homogeneous mixing and proper performance.

Solubility Profile

Table 1: Qualitative Solubility of 1,4-Cyclohexanedimethanol Dibenzoate

| Organic Solvent | Qualitative Solubility | Source |

| Ethanol | Soluble | [1] |

| Toluene | Soluble | [1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the cited sources.

To obtain precise solubility values, a standardized experimental protocol should be followed. The subsequent section provides a detailed methodology for this purpose.

Experimental Protocol for Determining Solubility

The following protocol is a comprehensive method for determining the solubility of a solid organic compound like 1,4-cyclohexanedimethanol dibenzoate in an organic solvent. This method is based on the widely used "shake-flask" or equilibrium solubility method.

3.1. Materials and Equipment

-

1,4-Cyclohexanedimethanol dibenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,4-cyclohexanedimethanol dibenzoate to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of 1,4-cyclohexanedimethanol dibenzoate.

-

Prepare a calibration curve using standard solutions of known concentrations of 1,4-cyclohexanedimethanol dibenzoate in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the experimental workflow for determining the solubility of 1,4-cyclohexanedimethanol dibenzoate.

Logical Relationship of Solubility Determination Factors

Caption: Key factors influencing the experimental determination of solubility.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,4-Cyclohexanedimethanol, dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) is a non-phthalate plasticizer utilized in a variety of polymer formulations to enhance flexibility and durability. Its molecular structure, characterized by a central cyclohexane (B81311) ring and two benzoate (B1203000) ester functional groups, gives rise to geometric isomers (cis and trans) and distinct conformational preferences. These structural nuances significantly influence its physical properties and performance as a polymer additive. This guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, including a discussion of its synthesis, stereochemistry, and the analytical techniques employed for its characterization. While specific experimental crystallographic and detailed nuclear magnetic resonance (NMR) data for this compound are not widely available in the public domain, this document infers its structural properties based on the well-understood principles of conformational analysis of 1,4-disubstituted cyclohexanes and data from its precursor, 1,4-Cyclohexanedimethanol (CHDM).

Introduction

This compound is synthesized through the esterification of 1,4-Cyclohexanedimethanol (CHDM) with benzoic acid. The parent diol, CHDM, exists as a mixture of cis and trans isomers, a characteristic that is retained in the dibenzoate product. The ratio of these isomers is a critical parameter that affects the physical properties of the final product. CHDM-DB is primarily used as a solid polyol benzoate modifier in a wide range of polymers, including polyvinyl chloride (PVC), polyesters, and polyurethanes, where it enhances stability, toughness, and strength. The performance of CHDM-DB as a plasticizer is intrinsically linked to its molecular geometry and the conformational dynamics of the cyclohexane ring.

Molecular Structure and Conformation

The central structural feature of this compound is the 1,4-disubstituted cyclohexane ring. The stereochemistry of this ring dictates the overall shape of the molecule and its intermolecular interactions.

Cis and Trans Isomerism

The 1,4-substitution pattern on the cyclohexane ring gives rise to two geometric isomers: cis-1,4-Cyclohexanedimethanol, dibenzoate and trans-1,4-Cyclohexanedimethanol, dibenzoate. In the cis isomer, the two methylene (B1212753) benzoate substituents are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in stereochemistry leads to distinct physical properties and conformational preferences.

Conformational Analysis

The cyclohexane ring is not planar and preferentially adopts a "chair" conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring) positions.

For 1,4-disubstituted cyclohexanes, the relative stability of different conformations is determined by the steric interactions of the substituents. The bulky benzoate groups in this compound create significant steric hindrance.

-

trans Isomer: The trans isomer can exist in two chair conformations: a diequatorial conformation and a diaxial conformation. The diequatorial conformation, where both methylene benzoate groups occupy equatorial positions, is significantly more stable as it minimizes steric interactions. The diaxial conformation would lead to severe 1,3-diaxial interactions, making it energetically unfavorable. Studies on the parent molecule, trans-1,4-cyclohexanedimethanol, have shown that bi-equatorial conformers have similar stability while bi-axial conformers have much higher energies; the addition of the bulky benzoate groups would further destabilize the bi-axial conformation.[1]

-

cis Isomer: The cis isomer exists as a mixture of two rapidly interconverting chair conformations, each with one axial and one equatorial methylene benzoate group. These two conformers are energetically equivalent.

The logical relationship between the isomers and their chair conformations is depicted below.

References

Synthesis of 1,4-Cyclohexanedimethanol, Dibenzoate from Bio-Based Precursors: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals on the Sustainable Synthesis of a Key Polyester (B1180765) Building Block.

The transition towards a bio-based economy necessitates the development of sustainable routes to key industrial chemicals. 1,4-Cyclohexanedimethanol, dibenzoate (CHDM-DB) is a crucial monomer and plasticizer in the polyester industry, traditionally derived from petroleum feedstocks. This technical guide provides a comprehensive overview of emerging synthetic pathways to CHDM-DB utilizing renewable, bio-based precursors. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflows for clarity.

Overview of Bio-Based Synthetic Strategy

The sustainable synthesis of CHDM-DB is a two-pronged approach, focusing on the independent bio-based production of its constituent molecules: 1,4-Cyclohexanedimethanol (CHDM) and benzoic acid. These are subsequently combined through an esterification reaction to yield the final product. This guide explores distinct and promising pathways for each precursor, derived from readily available biomass.

Caption: Overall workflow for the bio-based synthesis of CHDM-DB.

Bio-Based Synthesis of 1,4-Cyclohexanedimethanol (CHDM)

Two primary bio-based routes for the synthesis of CHDM are presented here. The first route utilizes small, biomass-derivable molecules in a cycloaddition reaction, while the second proceeds through a bio-derived diacid intermediate.

Route A: From Formaldehyde (B43269), Crotonaldehyde (B89634), and Acrylate (B77674)

This pathway involves a two-step process starting with a proline-catalyzed formal [3+1+2] cycloaddition to form an intermediate, followed by hydrogenation.[1][2]

Caption: Synthesis of CHDM from formaldehyde, crotonaldehyde, and acrylate.

-

Reaction Setup: In a sealed reaction vessel, combine crotonaldehyde (2.0 eq), 37% aqueous formaldehyde solution (2.0 eq), ethyl acrylate (1.0 eq), and proline (10 mol% based on acrylate).

-

Reaction Conditions: Heat the mixture to 130°C and stir for 12 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield ethyl 4-formylcyclohex-3-enecarboxylate.

-

Reaction Setup: Charge a high-pressure autoclave with ethyl 4-formylcyclohex-3-enecarboxylate and a commercial Cu/Zn/Al catalyst.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to 4.0 MPa and heat to 240°C for 12 hours with vigorous stirring.

-

Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting liquid is then purified by vacuum distillation to obtain 1,4-cyclohexanedimethanol.

Route B: From Bio-Based Muconic Acid

This route involves the conversion of bio-based muconic acid to 1,4-cyclohexanedicarboxylic acid (CHDA), which is then hydrogenated to CHDM.[3][4]

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. researchgate.net [researchgate.net]

- 4. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 1,4-Cyclohexanedimethanol, dibenzoate as a Non-Phthalate Plasticizer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,4-Cyclohexanedimethanol (B133615), dibenzoate (CHDM-dibenzoate) as a non-phthalate plasticizer. This document includes its properties, performance data in comparison to traditional phthalate (B1215562) plasticizers, and detailed experimental protocols for its evaluation.

Introduction

1,4-Cyclohexanedimethanol, dibenzoate is a non-phthalate plasticizer that serves as a safe and effective alternative to traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP).[1][2] Concerns over the potential health risks associated with phthalates, including endocrine disruption, have driven the demand for safer alternatives in various applications, including medical devices and drug delivery systems.[1][2] CHDM-dibenzoate, a solid, high-molecular-weight plasticizer, offers excellent compatibility with a wide range of polymers, including polyvinyl chloride (PVC), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and polyurethanes.[3] Its use can enhance the flexibility, durability, and overall performance of these materials.[3]

Physicochemical Properties

CHDM-dibenzoate is a white, crystalline solid at room temperature. Its solid nature can offer advantages in certain processing applications, such as hot-melt adhesives. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 35541-81-2 | [4] |

| Molecular Formula | C22H24O4 | [5] |

| Molecular Weight | 352.42 g/mol | [5] |

| Appearance | White solid powder/granules | [3] |

| Melting Range | 117 - 120 °C | [3] |

| Purity | >97% | [3] |

| Acid Value | < 8.0 mg KOH/g | [3] |

| Saponification Value | 303 - 320 mg KOH/g | [3] |

Performance as a Plasticizer

CHDM-dibenzoate is an effective plasticizer for a variety of polymers, imparting flexibility and improving mechanical properties. While direct comparative data for CHDM-dibenzoate against phthalates is limited in publicly available literature, data from studies on similar 1,4-cyclohexanedimethanol bis(aliphatic carboxylate)s can provide insights into its expected performance.[6]

Mechanical Properties of Plasticized PVC

The mechanical properties of PVC plasticized with different 1,4-cyclohexanedimethanol bis(aliphatic carboxylate)s are presented in Table 2. This data suggests that as the aliphatic chain length of the ester group increases, the tensile strength and modulus increase, while the elongation at break decreases.[6] Based on these trends, CHDM-dibenzoate is expected to impart good flexibility while maintaining reasonable tensile strength.

Table 2: Mechanical Properties of PVC Samples Containing 60 phr of different 1,4-Cyclohexanedimethanol bis(aliphatic carboxylate)s

| Plasticizer | Elongation at break (%) | Tensile strength (MPa) | Modulus at 100% elongation (MPa) |

| CHDM-dibutyrate (CHDMDB) | 809.4 ± 30.7 | 8.9 ± 0.8 | 2.4 ± 0.3 |

| CHDM-dihexanoate (CHDMDH) | 797.8 ± 25.2 | 9.5 ± 0.9 | 3.6 ± 0.3 |

| CHDM-dioctanoate (CHDMDO) | 709.6 ± 10.3 | 13.2 ± 1.0 | 4.9 ± 0.2 |

| CHDM-didecanoate (CHDMDD) | 545.3 ± 15.2 | 15.1 ± 0.9 | 5.9 ± 0.3 |

Source: Adapted from a study on 1,4-cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers.[6]

Thermal Properties

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of CHDM-dibenzoate as a plasticizer.

Protocol for Sample Preparation of Plasticized PVC Sheets

Objective: To prepare standardized plasticized PVC sheets for subsequent testing.

Materials:

-

PVC resin (e.g., Geon 121A)

-

This compound

-

Thermal stabilizer (e.g., mixed metal soap)

-

Epoxidized soybean oil (ESO) (co-stabilizer/secondary plasticizer)

-

High-speed mixer (e.g., FlackTek SpeedMixer™)

-

Molds

-

Hydraulic press with heating and cooling capabilities

Procedure:

-

Accurately weigh the PVC resin, CHDM-dibenzoate, thermal stabilizer, and ESO in the desired proportions (e.g., 100 phr PVC, 50 phr plasticizer, 2 phr stabilizer, 3 phr ESO).

-

Transfer the components to a high-speed mixing cup.

-

Mix the components for two cycles in the high-speed mixer to ensure a homogenous blend.

-

De-aerate the resulting plastisol under vacuum with agitation for 1 hour to remove any entrapped air.

-

Pour the de-aerated plastisol into the appropriate molds.

-

Fuse the plastisol in a hydraulic press at 190°C (375°F) for 30 minutes under pressure.

-

Cool the fused PVC sheets to room temperature.

-

Allow the sheets to stand for at least 24 hours before conducting any further tests.

Protocol for Determining Mechanical Properties (ASTM D638)

Objective: To measure the tensile properties of the plasticized PVC.

Apparatus:

-

Universal Testing Machine (UTM) with a suitable load cell.

-

Dumbbell-shaped cutting die (ASTM D638 Type IV).

Procedure:

-

Cut dumbbell-shaped specimens from the prepared plasticized PVC sheets using the cutting die.

-

Measure the width and thickness of the narrow section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

-

Record the load and elongation throughout the test.

-

Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.

Protocol for Determining Glass Transition Temperature (DSC)

Objective: To measure the glass transition temperature (Tg) of the plasticized PVC.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

Procedure:

-

Cut a small sample (5-10 mg) from the plasticized PVC sheet.

-

Place the sample in an aluminum DSC pan and seal it.

-

Place the pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg (e.g., 120°C) to erase its thermal history.

-